N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c1-2-22-11-5-3-4-9(6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)23-16/h3-8H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXFPPMAWCNCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Ethylthio Group: The ethylthio group can be introduced by nucleophilic substitution using ethylthiol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base such as potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells by activating the p53 pathway.
Biological Imaging: Derivatives of benzothiazole have been used as fluorescent probes for imaging biological molecules such as cysteine.
Material Science: The unique electronic properties of benzothiazole derivatives make them suitable for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s closest analogs differ in substituents on the benzothiazole ring, the benzamide moiety, or the linker group (e.g., thioether vs. acetamide). Key comparisons are summarized below:
Table 1: Comparison of Key Analogs
Key Observations:
- Thermal Stability : Analogs with thiazolidinedione warheads (GB18, GB19) exhibit higher melting points (>295°C), suggesting greater crystallinity and stability than the target compound, whose thermal data are unreported .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide is a compound that belongs to the benzothiazole family, characterized by its unique structural features which include a benzamide moiety linked to a benzothiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₂N₂S |
| Molecular Weight | 296.33 g/mol |
| CAS Number | 1327568-73-9 |
The compound features a difluorobenzothiazole ring and an ethylthio group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its structural similarity to known anticancer agents positions it as a potential candidate for further investigation in oncology.
- Mechanism of Action : The compound's mechanism may involve interaction with specific molecular targets such as kinases or receptors implicated in cancer progression. This interaction could lead to the modulation of signaling pathways associated with cell growth and survival.
- Inhibition Studies : Interaction studies have shown that this compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Recent studies have focused on the compound's effects on various cancer cell lines:
- Cell Viability Assays : Utilizing CCK-8 assays, researchers evaluated the compound's ability to reduce cell viability in breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549) cells. Results indicated significant anti-proliferative effects, particularly against SK-BR-3 cells.
- Apoptosis Induction : Further investigations revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for apoptosis induction in cancer cells.
Interaction Studies
Studies have shown that the compound interacts with several biological targets:
| Target | Effect |
|---|---|
| EGFR | Inhibition of kinase activity |
| HER-2 | Selective inhibition |
| VEGF and bFGF Secretion | Decreased secretion leading to reduced angiogenesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
